AR Degradation Potency: DC50 and Dmax Comparison with Enzalutamide and AR PROTAC Analogs
In VCaP prostate cancer cells treated for 20 hours, ARCC-4 induced AR degradation with a DC50 of 5 nM and a Dmax of 98%, representing nearly complete elimination of cellular AR protein [1]. By comparison, the parent inhibitor enzalutamide does not induce AR degradation at any concentration tested [1]. Among related VHL-recruiting AR PROTACs, ARCC-4 (DC50 ~5 nM) occupies an intermediate potency position: it is less potent than ARD-69 (DC50 <1 nM) and ARD-266 (DC50 0.5-1.0 nM), but more potent than ARD-61 (DC50 7.2 nM in LNCaP, 1.0 nM in VCaP) and substantially more potent than the early PROTAC analog 2a which achieved only 47% Dmax without reaching 50% degradation [1][2].
| Evidence Dimension | AR degradation potency (DC50) and maximal degradation (Dmax) |
|---|---|
| Target Compound Data | DC50 = 5 nM; Dmax = 98% |
| Comparator Or Baseline | Enzalutamide: no degradation detected; ARD-69: DC50 <1 nM, Dmax >95%; ARD-61: DC50 7.2 nM (LNCaP) / 1.0 nM (VCaP), Dmax >95%; PROTAC analog 2a: Dmax 47% (DC50 not reached); PROTAC analog 2b: DC50 15 nM, Dmax 76% |
| Quantified Difference | ARCC-4 achieves ~10-fold lower DC50 than analog 2b; 98% Dmax vs. 47% Dmax for analog 2a; enzalutamide produces 0% degradation |
| Conditions | VCaP cells, 20-hour treatment, western blot quantification with tubulin normalization |
Why This Matters
The DC50 and Dmax values define the working concentration range required for AR depletion experiments; users selecting among AR PROTACs must match these parameters to their experimental system's sensitivity and tolerance for residual AR signaling.
- [1] Salami J, Alabi S, Willard RR, Vitale NJ, Wang J, Dong H, et al. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance. Commun Biol. 2018 Aug 2;1:100. Table 1. View Source
- [2] Han X, Wei W, Sun Y. PROTAC degraders of androgen receptor in the treatment of prostate cancer. Acta Pharm Sin B. 2022;12(3):1474-1493. Table 1. View Source
